Nitroacridine
Overview
Description
Nitroacridine is a derivative of acridine, a heterocyclic compound known for its wide range of biological and photochemical applications. This compound compounds are characterized by the presence of a nitro group attached to the acridine core. These compounds have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their ability to intercalate with DNA and disrupt cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitroacridine typically involves the nitration of acridine. This process can be achieved using nitric acid, which primarily produces 2-nitroacridine and 4-nitroacridine, with smaller quantities of dinitroacridines . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. These methods can include the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact . The development of one-pot cascade reactions has also been explored to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Nitroacridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction of this compound can lead to the formation of aminoacridine derivatives.
Substitution: This compound can participate in substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include aminoacridine derivatives, which have significant biological activity, and various substituted acridines that can be used in further chemical synthesis .
Scientific Research Applications
Nitroacridine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent stain for identifying hypoxic cells.
Industry: Utilized in the development of materials with photochemical properties.
Mechanism of Action
The mechanism of action of nitroacridine involves its ability to intercalate with DNA, disrupting the normal function of the DNA and interfering with cellular processes. This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. This compound has been shown to induce autophagy in certain cancer cell lines, further contributing to its anti-tumor effects .
Comparison with Similar Compounds
Nitroacridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its anti-bacterial properties.
Proflavine: Used as a disinfectant and anti-bacterial agent.
Quinacrine: Investigated for its anti-cancer properties.
This compound is unique in its potent anti-tumor activity and its ability to induce autophagy in cancer cells, making it a promising candidate for further research and development in oncology .
Properties
IUPAC Name |
1-nitroacridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)14-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEULBIVHZVMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20485113 | |
Record name | nitroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30904-48-4 | |
Record name | nitroacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20485113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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